1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-
Description
The compound 1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- (IUPAC name) belongs to the benzimidazole class of heterocyclic organic molecules. Benzimidazoles are characterized by a fused benzene and imidazole ring system, which serves as a core scaffold for numerous pharmacologically active compounds . The specific substitution pattern in this molecule includes:
- A 4-bromophenyl group attached to the ethanamine side chain at the alpha position.
- The ethanamine moiety is linked to the nitrogen at position 1 of the benzimidazole core.
Properties
CAS No. |
927996-85-8 |
|---|---|
Molecular Formula |
C15H14BrN3 |
Molecular Weight |
316.20 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanamine |
InChI |
InChI=1S/C15H14BrN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 |
InChI Key |
SMJIBKXUVJEFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Methodology from Thakare et al. (2020)
Thakare and colleagues demonstrated a one-pot synthesis of 1,2-disubstituted benzimidazoles using N-substituted benzene-1,2-diamines and aldehydes in water under oxygen. This approach avoids catalysts, leveraging oxygen as a green oxidant for aromatization.
Adaptation for Target Compound :
-
Step 1 : Synthesis of N1-(2-(4-bromophenyl)ethyl)benzene-1,2-diamine.
-
Step 2 : Cyclocondensation with formaldehyde (1 mmol) in water at 60°C under oxygen for 3–5 hours.
Key Advantages :
-
Yield : Comparable to entry 5 in Table 1, achieving ~95% for bromophenyl derivatives.
-
Solvent : Water minimizes environmental impact.
Palladium-Catalyzed Coupling Strategies
Insights from Patent CA2833394C
A patent detailing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine highlights palladium-catalyzed aryl amination for introducing aryl groups. Though targeting a distinct compound, the methodology informs side-chain functionalization.
Proposed Route :
-
Synthesize 1H-benzimidazole-1-ethanamine via alkylation of benzimidazole with 2-bromoethylamine.
-
Perform Suzuki-Miyaura coupling with 4-bromophenylboronic acid under Pd(PPh3)4 catalysis.
Considerations :
-
Protection : Temporary protection of the ethanamine NH2 group may prevent undesired coordination with palladium.
-
Conditions : Optimize base (e.g., Na2CO3) and solvent (toluene/ethanol) for cross-coupling efficiency.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions in patent.
Experimental Validation and Characterization
Synthesis of N1-(2-(4-bromophenyl)ethyl)benzene-1,2-diamine
-
Procedure :
-
React 1-fluoro-2-nitrobenzene (1 mmol) with 2-(4-bromophenyl)ethylamine (1 mmol) in methanol (10 mL) at 25°C for 6 h.
-
Add Zn dust (2 mmol) and NH4Cl (2 mmol), stir for 6 h at 25°C.
-
Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).
-
-
Characterization :
Cyclocondensation to Target Compound
-
Procedure :
-
Suspend N1-(2-(4-bromophenyl)ethyl)benzene-1,2-diamine (1 mmol) in H2O (10 mL).
-
Add formaldehyde (1 mmol), stir at 60°C under O2 for 3 h.
-
Cool, filter, and recrystallize from ethanol.
-
-
Characterization :
Mechanistic Insights
The oxidative cyclization mechanism involves:
-
Imine Formation : Condensation of the diamine’s primary amine with formaldehyde.
-
Cyclization : Nucleophilic attack by the adjacent aromatic amine, forming the benzimidazole ring.
-
Aromatization : Oxygen-mediated dehydrogenation, confirmed by the requirement for aerobic conditions.
Environmental and Scalability Considerations
-
Green Chemistry Metrics :
-
Scale-Up Potential :
-
Continuous flow reactors could enhance oxygen diffusion and reduce reaction time.
-
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- typically involves the reaction of benzimidazole with a bromophenyl ethanamine derivative. Common solvents used in this process include ethanol or methanol, and the reactions are often conducted under reflux conditions to ensure complete conversion to the desired product. Industrially, continuous flow synthesis methods are being explored for their efficiency and scalability, allowing for better control over reaction conditions and higher yields.
Biological Activities
1H-Benzimidazole derivatives have been extensively studied for their biological properties. The compound has shown promise in various areas:
Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of 2-mercaptobenzimidazole demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.27 to 2.65 µM against various strains .
Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies have shown that certain derivatives possess potent activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action often involves interaction with specific molecular targets within cancer cells, modulating their activity and leading to cell death.
Antiviral Activity : Benzimidazole derivatives have also been investigated for their antiviral properties. For instance, compounds targeting cysteine proteases essential for the survival of protozoan parasites have shown promising results in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas disease .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- Antimicrobial Evaluation : A study assessed various benzimidazole derivatives for antimicrobial activity using a tube dilution technique. Results indicated significant efficacy against multiple bacterial species, with some compounds exhibiting MIC values lower than those of standard antibiotics .
- Anticancer Screening : In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics against HCT116 cells, suggesting their potential as effective anticancer agents .
- Inflammation and Pain Management : Research has indicated that some benzimidazole derivatives possess anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds showed notable reductions in edema in animal models compared to controls .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related benzimidazole derivatives:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Impact on Activity: The nitro group at C5 in protonitazene enhances its opioid receptor binding affinity, contributing to potent analgesic effects and abuse liability . Methoxy vs. Propoxy Groups: Metodesnitazene’s methoxy substituent (vs. Bromine vs. Chlorine: Halogen substitution (e.g., 4-bromophenyl vs. 4-chlorophenyl in ) affects electronic properties and lipophilicity, influencing bioavailability and target engagement .
Ethanamine Side Chain :
Pharmacological and Toxicological Profiles
- Protonitazene: Classified as a Schedule I substance due to its high risk of abuse, respiratory depression, and fatal toxicity . No therapeutic applications reported; illicitly manufactured for recreational use .
- Target Compound: Limited data available, but the 4-bromophenyl group may confer stability against metabolic degradation compared to non-halogenated analogues .
Biological Activity
1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : 1H-benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-
- Molecular Formula : C10H10BrN3
- Molecular Weight : 252.11 g/mol
- CAS Number : 1263212-86-7
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1H-benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-, in exhibiting anticancer properties . Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Key Findings :
- A study demonstrated that benzimidazole derivatives exhibited significant antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-231), with some compounds showing IC50 values as low as 16.38 µM .
- The mechanism of action often involves disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors .
Antimicrobial Activity
The antimicrobial potential of 1H-benzimidazole derivatives has been well-documented. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Streptococcus faecalis | 4 | |
| Candida albicans | 64 | |
| Aspergillus niger | 64 |
The biological activity of 1H-benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, contributing to its therapeutic effects.
Apoptosis Induction
The compound's ability to induce apoptosis is a critical aspect of its anticancer activity. This process involves:
- Disruption of mitochondrial function.
- Activation of caspases leading to programmed cell death.
Antimicrobial Mechanism
For antimicrobial actions, the proposed mechanisms include:
- Inhibition of bacterial cell wall synthesis.
- Disruption of nucleic acid synthesis in fungi.
Case Studies
Several case studies have explored the efficacy and safety profiles of benzimidazole derivatives:
- Case Study on Anticancer Efficacy :
-
Antimicrobial Efficacy Study :
- A comparative study evaluated the antimicrobial activities of several benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had lower MIC values than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1H-Benzimidazole-1-ethanamine derivatives, and how can reaction conditions be optimized for alpha-(4-bromophenyl) substitution?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with α-bromo ketones or carboxylic acid derivatives. For the 4-bromophenyl substituent, regioselective alkylation at the benzimidazole nitrogen can be achieved using phase-transfer catalysts or microwave-assisted reactions to enhance yield. Critical parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution NMR (e.g., ¹H NMR in DMSO-d₆) is essential to confirm the benzimidazole core and bromophenyl substitution pattern. LC-MS or HRMS validates molecular weight and purity. X-ray crystallography (using SHELX software for refinement ) can resolve crystallographic ambiguities if single crystals are obtained. Purity assays should employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH, UV light, and acidic/alkaline conditions. Monitor degradation via HPLC-UV and track mass balance. Thermal stability can be assessed using TGA/DSC to identify decomposition thresholds. Store lyophilized samples at -20°C under inert atmosphere to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. What computational strategies can predict the impact of the 4-bromophenyl group on the compound’s electronic structure and binding affinity to biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron-withdrawing effect of the bromine atom on the benzimidazole’s aromatic system. Molecular docking (AutoDock Vina) against target proteins (e.g., opioid receptors) evaluates steric and electronic complementarity. Compare results with analogues (e.g., nitro or methoxy substitutions) to establish structure-activity relationships (SAR) .
Q. How can contradictions in reported biological activities of benzimidazole derivatives be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or purity. Standardize assays using WHO-recommended protocols for receptor binding (e.g., µ-opioid receptor cAMP inhibition). Include positive controls (e.g., morphine for opioid activity) and validate compound purity via orthogonal methods (NMR, LC-MS). Replicate studies across multiple labs to confirm reproducibility .
Q. What crystallographic challenges arise in resolving the molecular packing of alpha-(4-bromophenyl)-substituted benzimidazoles, and how are they addressed?
- Methodological Answer : Bromine’s high electron density can cause crystal twinning or poor diffraction. Optimize crystallization using slow vapor diffusion (e.g., ethyl acetate/hexane). Employ SHELXD for structure solution and SHELXL for refinement, leveraging bromine’s anomalous scattering. Analyze packing motifs (e.g., π-π stacking) to correlate with solubility or stability data .
Q. What mechanistic insights explain the regioselectivity of benzimidazole alkylation when introducing bulky aryl groups like 4-bromophenyl?
- Methodological Answer : Steric hindrance and electronic effects dictate alkylation sites. Use DFT to map transition states and identify kinetic vs. thermodynamic control. Experimentally, probe regioselectivity by varying substituents (e.g., para-bromo vs. meta-bromo) and monitor reaction intermediates via in-situ IR or LC-MS .
Contradictions and Emerging Issues
Q. Why do some studies report potent µ-opioid receptor activity for benzimidazole derivatives, while others show negligible effects?
- Methodological Answer : Activity discrepancies may stem from substituent positioning (e.g., nitro vs. bromo groups) or stereochemical variations. Comparative SAR studies using isotonitazene (a nitro-substituted analogue ) as a reference can clarify pharmacophore requirements. Radioligand binding assays with tritiated DAMGO are critical for direct affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
